molecular formula C16H10Cl2N2OS2 B2944570 2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide CAS No. 476626-90-1

2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide

Cat. No.: B2944570
CAS No.: 476626-90-1
M. Wt: 381.29
InChI Key: QFAPOSGGBFCEMX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a naphthothiazole ring fused with a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the thiophene ring and subsequent chlorination. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated positions on the compound make it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide stands out due to its unique combination of a naphthothiazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS2/c17-12-7-10(14(18)23-12)15(21)20-16-19-13-9-4-2-1-3-8(9)5-6-11(13)22-16/h1-4,7H,5-6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAPOSGGBFCEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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